N-(2-methoxyphenyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2/c1-25-19-9-5-3-7-17(19)23-21(25)15-26-11-13-27(14-12-26)16-22(28)24-18-8-4-6-10-20(18)29-2/h3-10H,11-16H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAAHPUXRWSSQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(CC3)CC(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide, a compound featuring a benzimidazole moiety, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as an inhibitor of various enzymes. This article synthesizes findings from diverse research studies, highlighting the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structure:
This structure incorporates a benzimidazole ring, which is known for its role in various pharmacological activities.
1. Anticancer Activity
Research indicates that compounds containing benzimidazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related benzimidazole compounds can induce apoptosis in cancer cell lines such as MCF7 and A549. The mechanism involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair, leading to increased cytotoxicity against tumor cells .
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes:
- Cyclooxygenase (COX) : It demonstrated notable COX-2 inhibition with an IC50 value of 3.11 μM, indicating potential anti-inflammatory properties .
- Concentrative Nucleoside Transporters (CNT) : Enhanced inhibition of hCNT2 and rCNT2 transporters was observed, with IC50 values reaching as low as 0.062 μM for certain derivatives .
Table 1: Summary of Biological Activities
| Activity Type | Target/Cell Line | IC50 Value (μM) | Reference |
|---|---|---|---|
| Anticancer Activity | MCF7 | 25.72 ± 3.95 | |
| Apoptosis Induction | A549 | 0.54 | |
| COX Inhibition | COX-2 | 3.11 | |
| hCNT2 Inhibition | hCNT2 | 0.062 |
Case Study: Anti-Cancer Activity
In a study involving tumor-bearing mice, the compound was shown to significantly suppress tumor growth when administered at specific dosages. Flow cytometry analyses revealed that the compound promotes apoptosis in a dose-dependent manner, highlighting its potential as an effective anticancer agent .
Scientific Research Applications
Physical Properties
The compound exhibits moderate solubility in organic solvents, which is crucial for its application in drug formulation. Its stability under physiological conditions makes it a suitable candidate for further investigation.
Anticancer Activity
Recent studies have highlighted the potential of N-(2-methoxyphenyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide as an anticancer agent. For instance, derivatives of benzimidazole have shown significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and pancreatic carcinoma. The compound demonstrated an IC50 value of approximately 6.3 μM against pancreatic cancer cells, indicating promising anticancer activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it exhibited significant activity against both Gram-positive and Gram-negative bacteria. For example, it showed minimum inhibitory concentration (MIC) values of 8 μg/mL against Staphylococcus aureus and Streptococcus faecalis compared to standard antibiotics . This suggests its potential as a lead compound in developing new antimicrobial agents.
Anti-inflammatory Properties
Research indicates that compounds with a benzimidazole core can exhibit anti-inflammatory effects. In particular, derivatives similar to this compound have been tested for their ability to inhibit cyclooxygenase enzymes (COX), which are key players in inflammatory processes. One study reported an IC50 of 3.11 μM for COX-2 inhibition, showcasing the compound's potential in treating inflammatory diseases .
Study 1: Anticancer Efficacy
A study published in ACS Omega evaluated several derivatives of benzimidazole, including the target compound. The results indicated that certain derivatives exhibited enhanced antiproliferative activity against cancer cell lines, with notable selectivity and low toxicity profiles .
Study 2: Antimicrobial Evaluation
In another investigation focusing on antimicrobial activity, a series of piperazine-based compounds were synthesized and tested against various bacterial strains. The results demonstrated that compounds similar to this compound had comparable or superior activity to established antibiotics, suggesting their viability as novel therapeutic agents .
| Activity Type | Target Organism/Cell Line | IC50/MIC (µg/mL) | Reference |
|---|---|---|---|
| Anticancer | MDA-MB-231 (Breast Cancer) | 6.3 | |
| Antimicrobial | Staphylococcus aureus | 8 | |
| Streptococcus faecalis | 8 | ||
| Anti-inflammatory | COX-2 | 3.11 |
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Comparisons
Table 1: Key Structural Differences
Key Observations :
- Heterocycle Variations : Replacement of benzoimidazole with benzothiazole () or imidazole () alters electron distribution and steric bulk, affecting target selectivity .
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) may enhance metabolic stability but reduce solubility, whereas methoxy (target compound) balances lipophilicity and bioavailability .
Key Findings :
- Anticancer Potential: ’s benzothiazole derivative highlights the role of nitro groups in enhancing cytotoxicity, suggesting that the target compound’s methoxy group may prioritize selectivity over potency .
- Receptor Targeting : ’s dual H1/H4 activity underscores the importance of piperazine flexibility, a feature shared with the target compound .
- Synthetic Accessibility : demonstrates the acetamide group’s utility in generating diverse heterocycles, a strategy applicable to the target compound for derivative libraries .
Structure-Activity Relationship (SAR) Insights
- Benzoimidazole vs.
- Piperazine Substitution : Piperazine-linked methylene (target) vs. ethyl () affects conformational freedom, influencing binding kinetics .
- Methoxy vs. Nitro Groups : Methoxy (electron-donating) may improve solubility but reduce metabolic stability compared to nitro (electron-withdrawing) in .
Q & A
Basic: What are the critical steps for synthesizing N-(2-methoxyphenyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide, and how are reaction conditions optimized?
Answer:
The synthesis involves multi-step reactions, including:
- Coupling of benzo[d]imidazole derivatives with piperazine intermediates under reflux conditions using solvents like DMF or ethanol (65–80°C) .
- Acetylation of intermediates (e.g., chloroacetamide derivatives) with controlled pH (7.5–8.5) to avoid hydrolysis .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol .
Optimization tips : - Use TLC or HPLC to monitor reaction progress .
- Adjust catalyst loading (e.g., K₂CO₃ for nucleophilic substitutions) to minimize byproducts .
Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the methoxyphenyl and benzoimidazole groups .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]+ peak at m/z 462.2) .
- HPLC : Purity >95% is achievable using reverse-phase C18 columns (acetonitrile/water mobile phase) .
Basic: How can researchers address solubility challenges for in vitro assays?
Answer:
- Solvent systems : Use DMSO for stock solutions (10 mM) with dilution in PBS or cell culture media (<0.1% DMSO final) .
- Formulation aids : Co-solvents (e.g., PEG-400) or cyclodextrin-based carriers improve aqueous solubility .
- pH adjustment : Test solubility in buffered solutions (pH 4.5–7.4) to mimic physiological conditions .
Advanced: What experimental designs are recommended to evaluate this compound’s biological activity against kinase targets?
Answer:
- In vitro kinase assays : Use recombinant enzymes (e.g., EGFR, MAPK) with ATP-competitive ELISA-based protocols. Include staurosporine as a positive control .
- Dose-response curves : Test 0.1–100 μM concentrations to calculate IC₅₀ values (triplicate runs, ±SEM) .
- Selectivity screening : Compare activity against a kinase panel (e.g., 50+ kinases) to identify off-target effects .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize potency?
Answer:
- Core modifications : Replace the methoxyphenyl group with halogenated analogs (e.g., 4-fluorophenyl) to enhance hydrophobic interactions .
- Piperazine substitution : Introduce bulkier groups (e.g., 4-methylpiperazine) to restrict conformational flexibility and improve target binding .
- Bioisosteric replacement : Substitute the acetamide linker with sulfonamide or urea groups to modulate polarity .
Advanced: How should researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
Answer:
- Assay standardization : Ensure consistent ATP concentrations (e.g., 10 μM for kinase assays) and incubation times .
- Control validation : Use reference inhibitors (e.g., imatinib for tyrosine kinases) across labs .
- Structural analogs : Compare data with derivatives (e.g., CAS 1421481-10-8) to identify substituent-specific trends .
Advanced: What methodologies are effective for stability studies under physiological conditions?
Answer:
- Forced degradation : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C for 24 hours. Monitor degradation via HPLC .
- Light/heat stability : Expose solid samples to 40°C/75% RH or UV light (254 nm) for 7 days. Use DSC/TGA to assess crystallinity changes .
Advanced: How can computational modeling predict binding modes to histamine receptors?
Answer:
- Molecular docking : Use AutoDock Vina with H1/H4 receptor crystal structures (PDB: 3RZE, 6PV7). Focus on piperazine-acetamide interactions in the active site .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD <2.0 Å acceptable) .
Advanced: What strategies elucidate reaction mechanisms for piperazine-acetamide coupling?
Answer:
- Kinetic studies : Vary reactant concentrations and track intermediates via LC-MS .
- Isotope labeling : Use ¹⁵N-labeled piperazine to trace bond formation via NMR .
- Trapping experiments : Add radical scavengers (e.g., TEMPO) to confirm/rule out radical pathways .
Advanced: What challenges arise during scale-up from milligram to gram synthesis?
Answer:
- Purification bottlenecks : Replace column chromatography with recrystallization (ethanol/water) for cost-effective scale-up .
- Exothermic reactions : Use jacketed reactors with controlled cooling (−5°C) during acetylation steps .
- Byproduct formation : Optimize stoichiometry (1:1.05 molar ratio) to minimize unreacted intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
